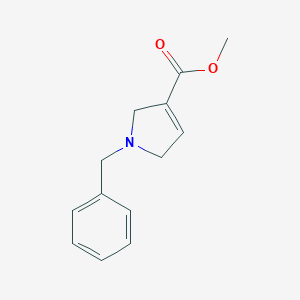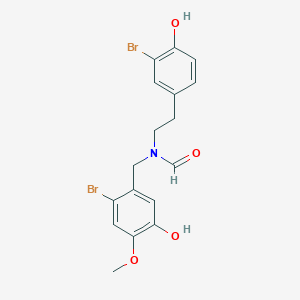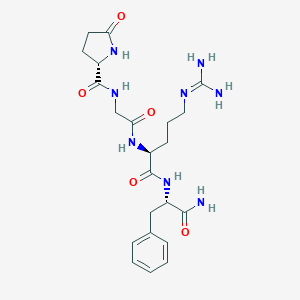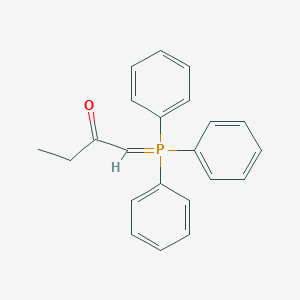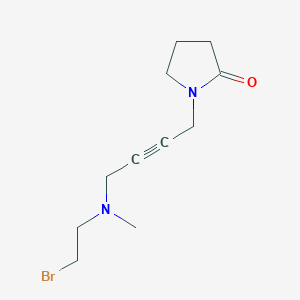
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone (abbreviated as BEMP) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. BEMP is a pyrrolidone-based compound that is widely used in the field of biochemistry and pharmacology. It is a potent inhibitor of various enzymes and receptors and has shown promising results in several studies.
Mecanismo De Acción
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone exerts its effects by binding to the active site of enzymes and receptors. It has been found to be a competitive inhibitor of acetylcholinesterase, which means that it binds to the same site as acetylcholine and prevents its breakdown. This results in increased levels of acetylcholine in the nervous system, which can have beneficial effects on cognitive function.
Efectos Bioquímicos Y Fisiológicos
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the nervous system, which can improve cognitive function. N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has also been found to have anti-inflammatory properties, which can have potential therapeutic applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory effects on enzymes and receptors, which make it a valuable tool for studying their functions. However, one of the limitations is its relatively high cost, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone. One of the main areas of research is the development of N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone-based drugs for the treatment of Alzheimer's disease. N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has also shown potential as an anti-inflammatory agent, and further studies are needed to explore its potential applications in this field. Additionally, N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone can be used as a tool for studying the functions of various enzymes and receptors, and further research in this area can lead to the development of new drugs and therapies.
Métodos De Síntesis
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromoethylamine hydrobromide with 2-pyrrolidone in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to obtain N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone. This method has been widely used in various studies and is considered to be a reliable and efficient method for synthesizing N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone.
Aplicaciones Científicas De Investigación
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has been extensively studied for its potential applications in various fields of science. It has shown promising results in the field of pharmacology, where it has been found to be a potent inhibitor of various enzymes and receptors. N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. This inhibition has been found to have potential therapeutic applications in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
106976-61-8 |
|---|---|
Nombre del producto |
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone |
Fórmula molecular |
C11H17BrN2O |
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
1-[4-[2-bromoethyl(methyl)amino]but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17BrN2O/c1-13(10-6-12)7-2-3-8-14-9-4-5-11(14)15/h4-10H2,1H3 |
Clave InChI |
NBRZZHJIPNSJMI-UHFFFAOYSA-N |
SMILES |
CN(CCBr)CC#CCN1CCCC1=O |
SMILES canónico |
CN(CCBr)CC#CCN1CCCC1=O |
Otros números CAS |
106976-61-8 |
Números CAS relacionados |
106976-62-9 (di-hydrobromide) |
Sinónimos |
4-BEMBP N-(4-((2-bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone N-(4-((2-bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone dihydrobromide N-(4-((2-bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone oxalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



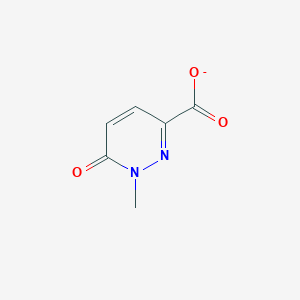
![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)

